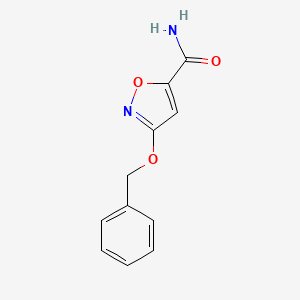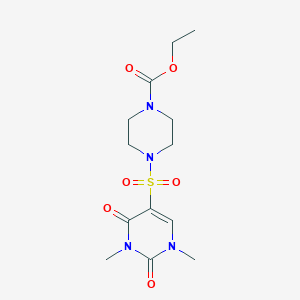![molecular formula C30H36N4O6 B2658610 6,7-Dimethoxy-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1243094-18-9](/img/structure/B2658610.png)
6,7-Dimethoxy-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of multiple functional groups, including methoxy, piperidinyl, oxoethyl, and pyrrolidine-carbonyl, contributes to its diverse chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione involves multiple steps, starting from readily available precursors. A typical synthetic route may include the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Methoxy Groups: Methoxylation of the quinazoline core can be achieved using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid.
Attachment of the Piperidinyl and Oxoethyl Groups: The piperidinyl and oxoethyl groups can be introduced through nucleophilic substitution reactions, using 4-methylpiperidine and an appropriate oxoethylating agent.
Addition of the Pyrrolidine-Carbonyl Group: The pyrrolidine-carbonyl group can be attached via an amide bond formation reaction, using 4-(pyrrolidine-1-carbonyl)phenylamine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
6,7-Dimethoxy-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxoethyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC)
Major Products
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Alcohols
Substitution Products: Various substituted derivatives
科学研究应用
Chemistry: As a versatile intermediate in organic synthesis, it can be used to prepare a variety of complex molecules.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Industry: Its unique chemical properties could be exploited in the development of new materials, such as polymers or coatings.
作用机制
The mechanism of action of 6,7-Dimethoxy-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroquinazoline-2,4-dione: Lacks the piperidinyl, oxoethyl, and pyrrolidine-carbonyl groups, resulting in different chemical reactivity and biological activity.
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione: Lacks the methoxy groups, which may affect its solubility and interaction with molecular targets.
Uniqueness
The presence of multiple functional groups in 6,7-Dimethoxy-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione makes it a unique compound with diverse chemical reactivity and potential biological activity. Its complex structure allows for a wide range of chemical modifications, making it a valuable tool in synthetic chemistry and drug discovery.
属性
IUPAC Name |
6,7-dimethoxy-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O6/c1-20-10-14-31(15-11-20)27(35)19-33-24-17-26(40-3)25(39-2)16-23(24)29(37)34(30(33)38)18-21-6-8-22(9-7-21)28(36)32-12-4-5-13-32/h6-9,16-17,20H,4-5,10-15,18-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBRIGKSDZFCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]FURAN-2-CARBOXAMIDE](/img/structure/B2658528.png)
![N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2658529.png)


![5-(4-Chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2658533.png)


![7-(4-fluorobenzenesulfonyl)-5-[(2-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2658536.png)


![N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2658541.png)

![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B2658545.png)
![5-(4-ethoxy-3-methoxyphenyl)-2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2658547.png)
